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Compound of Interest

Compound Name: Methyl 6-cyanopicolinate

Cat. No.: B1452854

An In-depth Technical Guide to Methyl 6-Cyanopicolinate for Advanced Research and
Development

Executive Summary

Methyl 6-cyanopicolinate is a highly functionalized pyridine derivative that has emerged as a
critical building block in modern medicinal and materials chemistry. Its unique trifunctional
structure—comprising a pyridine core, a reactive cyano group, and a versatile methyl ester—
offers multiple avenues for synthetic elaboration, making it an invaluable scaffold for the
development of complex molecular architectures. This guide provides a comprehensive
technical overview of Methyl 6-cyanopicolinate, including its nomenclature, physicochemical
properties, a validated synthesis protocol, analytical characterization, key applications in drug
discovery, and essential safety protocols. Authored for researchers, scientists, and drug
development professionals, this document synthesizes field-proven insights with established
chemical principles to serve as a definitive resource.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of reproducible science. Methyl 6-
cyanopicolinate is known by several names, which can be a source of ambiguity. The
systematic IUPAC name is preferred for formal documentation, while common synonyms are
frequently used in supplier catalogs and laboratory shorthand.

The definitive IUPAC name for this compound is Methyl 6-cyanopyridine-2-carboxylate.[1]
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Table 1: Chemical Identifiers for Methyl 6-cyanopicolinate

Identifier Value Source(s)

Methyl 6-cyanopyridine-2-
IUPAC Name Y yanopy [1]
carboxylate

Common Name Methyl 6-cyanopicolinate [1]

6-Cyano-2-pyridinecarboxylic

acid methyl ester, 6-
Synonyms o [1](2]
Cyanopicolinic acid methyl

ester
CAS Number 98436-83-0 [11[2113114]
Molecular Formula CsHeN202 [11[2]
O=C(OC)C1=NC(C#N)=CC=C
SMILES [2]
1
RWTWEJPTYZWMEY-
InChlKey [2]

UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a reagent is paramount for its effective
use in synthesis and for ensuring laboratory safety. Methyl 6-cyanopicolinate is a stable, solid
material under standard laboratory conditions.

Table 2: Physicochemical Properties of Methyl 6-cyanopicolinate
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Property Value Source(s)
Molecular Weight 162.15 g/mol [1112]
White to light yellow solid,
Appearance
powder, or crystals
Melting Point 111-113.5°C
Boiling Point 320.3 £ 27.0 °C (Predicted)
Density 1.25 + 0.1 g/cm3 (Predicted)
Store at room temperature
Storage under an inert atmosphere [4]

(e.g., Nitrogen or Argon)

Analytical Characterization: A Self-Validating System

Confirmation of the compound's identity and purity is critical. While a publicly available

spectrum for this specific compound is not provided, its structure allows for a clear prediction of

its *H NMR spectroscopic signature. A validated synthesis should yield a product consistent

with these predictions.

e 1H NMR Spectroscopy (Predicted, 400 MHz, CDCIs): The spectrum is expected to show four

distinct signals:

o Asinglet for the methyl ester protons (-OCHs) around & 4.0 ppm. Based on the spectrum

of the parent Methyl picolinate, this is a reasonable estimation.[5]

o Three signals in the aromatic region (o 7.5-8.5 ppm) corresponding to the three protons on

the pyridine ring. Based on the known electronic effects and analysis of similar structures

like Methyl 6-bromopicolinate[6], the expected pattern would be a triplet and two doublets,

with coupling constants characteristic of ortho and meta coupling on a pyridine ring.

e Infrared (IR) Spectroscopy: Key stretches would include a sharp, strong peak for the nitrile

(C=N) group around 2230 cm~* and a strong carbonyl (C=0) stretch for the ester around

1725 cm™1.
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e Mass Spectrometry (MS): The molecular ion peak (M+*) would be observed at m/z = 162.15.

Synthesis Protocol: Cyanation of Methyl 6-
bromopicolinate

The synthesis of Methyl 6-cyanopicolinate is most reliably achieved through nucleophilic
aromatic substitution, a cornerstone reaction in heterocyclic chemistry. The following protocol
utilizes the well-established palladium-catalyzed cyanation of an aryl halide, a method known
for its high functional group tolerance and good yields.[7] The starting material, Methyl 6-
bromopicolinate, is commercially available.

Rationale and Causality

o Choice of Cyanide Source: Zinc cyanide (Zn(CN)2) is chosen over more acutely toxic alkali
metal cyanides (e.g., KCN, NaCN). It is less hygroscopic and its covalent nature reduces the
concentration of free cyanide ions in solution, enhancing safety and often improving reaction
control.[8]

o Catalyst System: A palladium(0) source, often generated in situ from a Pd(Il) precatalyst like
Pdz(dba)s, is essential for the catalytic cycle. The ligand, dppf (1,1'-
Bis(diphenylphosphino)ferrocene), is a robust, electron-rich phosphine that stabilizes the
palladium center and facilitates the key oxidative addition and reductive elimination steps.

» Solvent and Temperature: A high-boiling polar aprotic solvent like DMA (Dimethylacetamide)
is used to ensure all reactants remain in solution and to allow the reaction to be heated
sufficiently to overcome the activation energy of the C-Br bond cleavage.

Experimental Workflow
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Reaction Setup

1. Add Reagents to Flask
- Methyl 6-bromopicolinate (1.0 eq)
- Zn(CN)2z (0.6 eq)
- Pdz(dba)s (0.02 eq)
- dppf (0.08 eq)
- DMA (solvent)

2. Inert Atmosphere
Flush flask with Nitrogen or Argon for 15 min.

Reaction%xecution

3. Heating
Heat mixture to 120 °C with vigorous stirring.

:

4. Monitoring
Monitor reaction progress by TLC or LC-MS (approx. 12-24 h),

Work-up &lPurification

5. Cooldown & Quench
Cool to RT. Quench with agueous ammonia/EDTA solution.

6. Extraction
Extract with Ethyl Acetate (3x).

7. Dry & Concentrate
Dry organic layer over NazSOa4, filter, and concentrate.

8. Purification
urify by column chromatography (Silica gel, Hexanes/EtOAc gradient),

Methyl 6-cyanopicolinate

Click to download full resolution via product page

Caption: Synthesis workflow for Methyl 6-cyanopicolinate.
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Step-by-Step Methodology

o Vessel Preparation: To a flame-dried, 100-mL Schlenk flask equipped with a magnetic stir
bar and condenser, add Methyl 6-bromopicolinate (1.0 eq), zinc cyanide (0.6 eq),
tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s, 0.02 eq), and 1,1'-
bis(diphenylphosphino)ferrocene (dppf, 0.08 eq).

o Atmosphere Control: Seal the flask, and evacuate and backfill with dry nitrogen or argon.
Repeat this cycle three times to ensure an inert atmosphere.

e Solvent Addition: Add anhydrous dimethylacetamide (DMA) via syringe.
o Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously.

e Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC) or LC-MS,
observing the disappearance of the starting material.

o Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with
ethyl acetate and quench by stirring with a 10% aqueous ammonia solution containing EDTA
for 30 minutes to complex the zinc salts.

o Extraction: Separate the layers and extract the aqueous phase three times with ethyl
acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. Purify the resulting crude solid by
flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the
final product.

 Validation: Confirm the structure and purity of the isolated white to light-yellow solid using *H
NMR, IR, and MS, comparing the data to the expected values outlined in Section 2.1.

Applications in Drug Discovery and Medicinal
Chemistry

The true value of Methyl 6-cyanopicolinate lies in its role as a "privileged scaffold.” This term
refers to molecular frameworks that are capable of binding to multiple biological targets, serving
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as a versatile starting point for drug discovery programs.[9][10] The pyridine ring is a common
motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable
pharmacokinetic properties.

Strategic Value as a Building Block

The three key functional groups of Methyl 6-cyanopicolinate each provide a handle for
distinct and orthogonal chemical transformations:

e The Cyano Group (C6-position):

o Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide, which are excellent
hydrogen bond donors and acceptors.

o Reduction: Can be reduced to a primary amine, providing a site for further derivatization
(e.g., amidation, sulfonylation).

o Cyclization: Can participate in cyclization reactions to form fused heterocyclic systems.
e The Methyl Ester (C2-position):

o Amidation: Can be readily converted to a wide array of amides by reacting with amines, a
common strategy for exploring structure-activity relationships (SAR).

o Hydrolysis: Can be saponified to the corresponding carboxylic acid, improving water
solubility or serving as another attachment point.

o Reduction: Can be reduced to a primary alcohol.

o The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and a site of basicity, which is
critical for modulating solubility and target engagement.

This multifunctionality allows for the systematic and divergent synthesis of large compound
libraries, accelerating the hit-to-lead optimization process in drug development.[11]
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Caption: Role of Methyl 6-cyanopicolinate as a scaffold.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. Methyl 6-cyanopicolinate is classified as an
irritant and is harmful if swallowed.

e GHS Hazard Pictogram: GHS07 (Exclamation Mark)
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» Signal Word: Warning
e Hazard Statements:

H302: Harmful if swallowed.

[¢]

H315: Causes skin irritation.

o

[e]

H319: Causes serious eye irritation.

(¢]

H335: May cause respiratory irritation.

Handling Protocol

» Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of
dust.

o Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety
goggles at all times.

e Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

o After Handling: Wash hands and face thoroughly after handling the material.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability,
storage under an inert atmosphere (nitrogen or argon) is recommended to prevent slow
hydrolysis by atmospheric moisture.

Conclusion

Methyl 6-cyanopicolinate is more than a simple chemical reagent; it is a strategic platform for
innovation in the molecular sciences. Its well-defined physicochemical properties, accessible
synthesis, and immense synthetic versatility make it a cornerstone for researchers aiming to
construct novel compounds with tailored biological or material properties. By understanding the
principles governing its reactivity and handling it with the requisite care, scientists can fully
leverage this powerful building block to accelerate discovery and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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